4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(tert-butyl)-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C27H29NO3S and its molecular weight is 447.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalytic Activity and Material Science
Sulfonamide compounds have been utilized in catalytic processes and material science. For instance, sulfonamide-substituted iron phthalocyanines have demonstrated remarkable stability under oxidative conditions, making them potential candidates for catalytic applications, including the oxidation of olefins (Işci et al., 2014). Such compounds could be explored for their catalytic efficiency, stability, and solubility in designing oxidation catalysts.
Photodynamic Therapy
The incorporation of sulfonamide groups into phthalocyanines has led to compounds with significant potential in photodynamic therapy (PDT) for treating cancer. A study described the synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, showing good fluorescence properties and high singlet oxygen quantum yield, important for Type II photosensitizers in PDT (Pişkin et al., 2020). These findings suggest potential research applications of similar sulfonamide compounds in developing treatments for cancer.
DNA Interaction and Anticancer Activity
Research on mixed-ligand copper(II)-sulfonamide complexes has demonstrated their ability to bind to DNA and exhibit genotoxicity, alongside anticancer activity against various human cancer cells. Such studies highlight the role of sulfonamide derivatives in governing the type of interaction with DNA and the potential for developing novel anticancer agents (González-Álvarez et al., 2013).
Enzyme Inhibition for Therapeutic Applications
Sulfonamides have been explored for their inhibitory effects on enzymes such as carbonic anhydrases, which play a crucial role in various physiological processes. The synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their potent inhibitory effects against carbonic anhydrase isoenzymes suggest potential therapeutic applications, including the treatment of glaucoma, epilepsy, and altitude sickness (Gul et al., 2016).
Properties
IUPAC Name |
4-tert-butyl-N-(8-methyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO3S/c1-17-9-14-25-22(15-17)23-16-24(20-7-5-6-8-21(20)26(23)31-25)28-32(29,30)19-12-10-18(11-13-19)27(2,3)4/h5-8,10-13,16-17,28H,9,14-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARANPFIXPUHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.